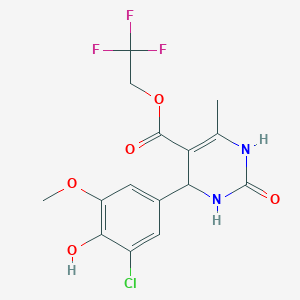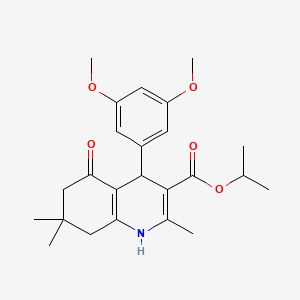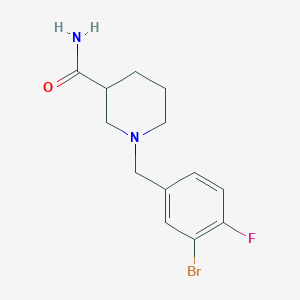
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMMS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been proposed that N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, ion transport, and cell signaling. By inhibiting carbonic anhydrase, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide may disrupt these processes and lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal models of neurodegenerative diseases, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments. The mechanism of action is not fully understood, and the optimal dosage and administration route have not been established. Additionally, the toxicity and pharmacokinetics of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for further research on N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide analogs with improved potency and selectivity. Another area of research is the evaluation of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in clinical trials for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide and its potential toxicity and pharmacokinetics.
Synthesemethoden
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide varies depending on the method of synthesis used.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-19(17,18)16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXIUDQINWERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B4969274.png)

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)


![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)